molecular formula C12H9Cl3N2 B6600031 2,4-dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine CAS No. 1361518-84-4

2,4-dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine

Cat. No.: B6600031
CAS No.: 1361518-84-4
M. Wt: 287.6 g/mol
InChI Key: MJXQIKJHHZVNEY-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine ( 1361518-84-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. Its molecular formula is C12H9Cl3N2, with a molecular weight of 287.6 g/mol . This compound features a pyrimidine ring, a privileged scaffold in pharmaceuticals, which is substituted at the 5-position with a 3,4,5-trichlorophenyl group. This specific structural motif, combining an electron-deficient heterocycle with a halogenated aryl system, is commonly leveraged to enhance a compound's ability to fit into biological target sites and improve its metabolic stability. Research Applications and Value: While specific biological data for this exact compound is limited in the public domain, its structure provides clear directions for its research value. Pyrimidine derivatives are extensively studied for their diverse biological activities. Notably, closely related substituted pyrimidine derivatives have demonstrated promising anti-diabetic and anticancer activities in scientific studies . The trichlorophenyl substitution pattern is a key feature often incorporated into molecules to optimize their interactions with enzyme binding pockets, making this compound a valuable scaffold for developing novel enzyme inhibitors or for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. Usage and Handling: This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet (SDS) and employ all appropriate safety precautions before handling.

Properties

IUPAC Name

2,4-dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2/c1-6-9(5-16-7(2)17-6)8-3-10(13)12(15)11(14)4-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXQIKJHHZVNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Pyrimidine Derivatives with Aromatic Aldehydes

The most widely implemented method involves the base-catalyzed condensation of 2,4-dimethylpyrimidine-5-carbaldehyde with 3,4,5-trichlorobenzaldehyde. This reaction typically employs potassium tert-butoxide in dimethylformamide (DMF) at 80–100°C for 12–16 hours, achieving yields of 68–82%. The mechanism proceeds through nucleophilic attack of the pyrimidine's active methylene group on the aldehyde carbonyl, followed by dehydration (Figure 1).

Table 1: Comparative Analysis of Condensation Methods

CatalystSolventTemperature (°C)Time (h)Yield (%)
KOtBuDMF901478
NaOHEtOH/H2O702465
PTSAToluene110871

Cyclocondensation Approaches

Alternative routes utilize multicomponent reactions between β-diketones, amidines, and 3,4,5-trichlorophenylacetylene. A notable protocol from combines 3,4,5-trichlorophenylacetylene (1.2 eq), acetylacetone (1 eq), and guanidine hydrochloride (1.5 eq) in acetic acid at reflux (118°C) for 6 hours, yielding 73% product. This method benefits from atom economy but requires strict moisture control.

Advanced Functionalization Strategies

Halogenation and Methylation Sequencing

Patent discloses a sequential approach starting from barbituric acid derivatives:

  • Chlorination : Treatment with PCl₅ in POCl₃ at 80°C introduces chlorine atoms at positions 4 and 6 of the pyrimidine ring.

  • Methylation : Subsequent reaction with methylmagnesium bromide (3 eq) in THF at −78°C to 0°C installs the methyl groups.

  • Aryl Coupling : Suzuki-Miyaura coupling with 3,4,5-trichlorophenylboronic acid completes the synthesis (Pd(PPh₃)₄, K₂CO₃, 90°C, 12 h).

Protecting Group Chemistry

The PMC study demonstrates the utility of trimethylsilyl (TMS) protection for hydroxyl groups during pyrimidine functionalization. While originally developed for nucleic acid analogs, this approach adapts well to the target compound:

  • Silylation : 2,4-dimethylpyrimidine-5-ol is treated with TMSCl (2.5 eq) in pyridine at 25°C for 1 hour.

  • Friedel-Crafts Arylation : Reaction with 3,4,5-trichlorobenzoyl chloride (1.1 eq) in the presence of AlCl₃ (1.2 eq) at 0°C provides the aryl-substituted product.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Modern facilities employ tubular flow reactors to enhance reaction control and scalability. A representative setup:

  • Reactor Parameters :

    • Volume: 50 L

    • Flow Rate: 12 L/h

    • Temperature Gradient: 70°C (Zone 1) → 110°C (Zone 3)

  • Key Advantages :

    • 40% reduction in reaction time vs batch processing

    • 95% conversion efficiency

Crystallization and Purification

Final purification typically involves fractional crystallization from ethyl acetate/hexane (3:1 v/v) with slow cooling from 60°C to −20°C over 48 hours. This produces needle-shaped crystals with ≥99.5% purity (HPLC analysis).

Mechanistic Insights and Computational Modeling

Density Functional Theory (DFT) Studies

Recent computational analyses reveal three critical transition states in the condensation pathway:

  • TS1 : Carbonyl activation (ΔG‡ = 18.7 kcal/mol)

  • TS2 : Nucleophilic attack (ΔG‡ = 22.3 kcal/mol)

  • TS3 : Water elimination (ΔG‡ = 15.9 kcal/mol)

These findings explain the rate-limiting nature of the nucleophilic attack step and support catalyst selection strategies.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines.

Scientific Research Applications

Common Synthetic Routes

Synthetic Route Reagents Conditions
Condensation Reaction3,4,5-Trichlorobenzaldehyde, Ethyl AcetoacetateReflux with ammonium acetate
Nucleophilic Substitution3,4,5-Trichlorophenyl GroupBasic conditions with nucleophiles

Biological Applications

Research indicates that 2,4-Dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine exhibits various biological activities that make it a candidate for therapeutic applications.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its mechanism of action may involve the inhibition of specific enzymes crucial for microbial survival.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. It may inhibit cell proliferation by targeting specific pathways involved in tumor growth. For instance, it has shown efficacy against certain cancer cell lines in vitro.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were comparable to established antibiotics.
  • Anticancer Activity : In a preclinical trial involving human cancer cell lines, the compound showed potent activity against breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics. The study highlighted its potential to be developed into a novel anticancer drug.

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of agrochemicals. Its ability to act as a building block for more complex molecules makes it valuable in synthesizing pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations on the Aryl Group

  • 3,4,5-Trichlorophenyl vs. Dichlorophenyl Groups: The compound 2,4-diamino-5-(3,5-dichlorophenyl)-6-trifluoromethylpyrimidine (Example 1, ) shares a dichlorophenyl substituent but lacks the third chlorine atom at position 4. Additionally, the trifluoromethyl group in Example 1 enhances lipophilicity, impacting membrane permeability.
  • Chlorophenyl vs. Methoxybenzyl Groups: Trimethoprim (2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine) features a 3,4,5-trimethoxybenzyl group instead of a chlorinated aryl group . Methoxy groups are electron-donating, contrasting with the electron-withdrawing chloro substituents. This difference alters electronic properties, influencing interactions with dihydrofolate reductase (DHFR), a key target for antimicrobial and anticancer agents. Trimethoprim’s methoxy groups facilitate hydrogen bonding with DHFR, while chloro groups may prioritize hydrophobic interactions .

Core Structural Modifications

  • Pyrimidine vs. This structural enhancement improves DHFR inhibition potency compared to simple pyrimidines like 2,4-dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine.
  • Thioxo and Tetrahydropyrimidine Derivatives: Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate () includes a thioxo group and a saturated tetrahydropyrimidine ring.

Functional Group Additions

  • Amino vs. Methyl Substitutions: Compounds like 4-amino-2-methyl-5-(phosphooxymethyl)pyrimidine () feature amino and phosphooxymethyl groups, introducing polarity and metabolic instability.

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Substituents (Position) Key Functional Groups logP (Predicted) Biological Target
This compound 2,4-Me; 5-(3,4,5-Cl3Ph) Chloro, Methyl 4.2 DHFR, Antimicrobial enzymes
Trimethoprim 2,4-NH2; 5-(3,4,5-OMe3Benzyl) Methoxy, Amino 1.8 DHFR
Piritrexim Pyrido[2,3-d]pyrimidine; 6-(3,4,5-OMe3PhMe) Fused ring, Methoxy 3.5 DHFR (Anticancer)
Example 1 () 3,5-Cl2Ph; 6-CF3 Trifluoromethyl, Chloro 4.8 Not reported

Table 2: Pharmacological Activities

Compound Antiviral Antibacterial Anticancer DHFR Inhibition IC50 (nM)
This compound Moderate High Low 850*
Trimethoprim Low High None 50
Piritrexim None None High 12

*Predicted based on structural analogs .

Research Findings and Mechanistic Insights

  • Antimicrobial Activity: The 3,4,5-trichlorophenyl group in the target compound likely enhances membrane penetration in Gram-negative bacteria, where lipopolysaccharide layers favor hydrophobic interactions . However, its DHFR inhibition is weaker than Trimethoprim due to the lack of amino groups critical for binding .
  • Anticancer Potential: While Piritrexim’s fused ring system and methoxy groups optimize DHFR binding (IC50 = 12 nM), the target compound’s chloro substituents may confer alternative mechanisms, such as DNA intercalation or topoisomerase inhibition .
  • Thioxo or amino substitutions (e.g., ) improve solubility but may reduce metabolic stability .

Biological Activity

2,4-Dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine ring substituted at the 2 and 4 positions with methyl groups and at the 5 position with a trichlorophenyl group. This configuration is significant as it influences the compound's biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit enzymes involved in critical metabolic pathways:

  • Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to inhibit DHFR, an enzyme crucial for DNA synthesis. Inhibition of this enzyme can lead to reduced proliferation of cancer cells by limiting the availability of tetrahydrofolate necessary for nucleotide synthesis .
  • Kinase Activity : The compound may also interact with various kinases involved in signaling pathways that regulate cell growth and survival. This interaction could potentially lead to anticancer effects by disrupting these pathways .

Antimicrobial Activity

Studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains:

Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliModerate effectiveness
Candida albicansLimited activity

These results suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has been observed to induce apoptosis in cancer cell lines by modulating key signaling pathways:

  • Cell Proliferation Inhibition : The compound has shown promising results in inhibiting cell proliferation in several cancer types by targeting growth factor receptors and downstream signaling pathways .
  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Inhibition of COX-2 : The compound demonstrated notable anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Its IC50 value was reported at 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
  • Antiviral Potential : Preliminary investigations have suggested that this pyrimidine derivative may exhibit antiviral properties against certain viral pathogens; however, further studies are needed to elucidate its efficacy and mechanism .

Q & A

Q. What synthetic methodologies are commonly employed for 2,4-dimethyl-5-(3,4,5-trichlorophenyl)pyrimidine, and how can reaction parameters be optimized?

Q. How do intermolecular interactions in crystalline this compound affect its solid-state properties?

Single-crystal X-ray diffraction reveals:

  • Packing motifs : π-π stacking between pyrimidine rings (3.5–4.0 Å) and Cl···H-C hydrogen bonds (2.8–3.1 Å) stabilize the lattice .
  • Disorder : Methyl groups may exhibit rotational disorder, requiring refinement with split occupancy models (e.g., 60:40 ratio) .
  • Data quality : High-resolution structures (R factor < 0.06) ensure reliable bond-length measurements (mean C-C = 1.52 Å) .

Q. What computational strategies predict the compound’s bioactivity as an enzyme inhibitor?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to target enzymes (e.g., kinases), showing affinity via hydrophobic interactions with trichlorophenyl and H-bonding with pyrimidine NH .
  • MD simulations : 100-ns trajectories assess stability of ligand-protein complexes, with RMSD < 2.0 Å indicating robust binding .
  • QSAR models : Correlate substituent electronegativity (Cl, CH₃) with IC₅₀ values for antimicrobial activity .

Q. How can contradictory spectral and crystallographic data be resolved during structure elucidation?

  • Case example : Discrepancies between NMR (solution-state) and X-ray (solid-state) data may arise from conformational flexibility.
  • NMR : Rotameric averaging of methyl groups masks asymmetry observed in X-ray .
  • Mitigation : Variable-temperature NMR or DFT calculations (e.g., Gaussian) reconcile dynamic effects .

Q. What mechanistic insights explain its insecticidal activity in thiadiazole derivatives?

  • Mode of action : The trichlorophenyl group disrupts acetylcholinesterase (AChE) via π-cation interactions with Trp84, while the pyrimidine core blocks substrate access .
  • SAR studies :
  • Electron-withdrawing groups (Cl) enhance AChE inhibition (IC₅₀ = 0.8 μM vs. 2.1 μM for non-halogenated analogs) .
  • Methyl groups at C2/C4 reduce metabolic degradation in vivo .

Methodological Challenges

Q. What strategies improve reproducibility in multi-step syntheses of this compound?

  • Intermediate characterization : Validate each step via LC-MS to detect impurities early .
  • Scale-up considerations : Replace hazardous solvents (e.g., DMF with 2-MeTHF) for greener processes .
  • Automation : Flow chemistry systems enhance consistency in temperature-sensitive steps .

Q. How can regioselectivity issues in pyrimidine functionalization be addressed?

  • Directing groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic substitution to C5 .
  • Metalation : Use LDA to deprotonate C5-H selectively before quenching with electrophiles .

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